molecular formula C15H15NO4 B8007755 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol

Cat. No.: B8007755
M. Wt: 273.28 g/mol
InChI Key: ZKAIVKHSRZZERV-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)phenyl]-2-nitroethan-1-ol is a fine chemical of interest in organic synthesis and pharmaceutical research. This compound features a benzyl-protected phenol and a nitroethanol moiety, a structure often utilized as a key synthetic intermediate . Compounds with similar benzyloxyphenyl scaffolds are known to be used in the development of active pharmaceutical ingredients, such as Minodronic Acid . The nitro and alcohol functional groups on this molecule offer versatile handles for further chemical transformations, including reductions to amines or ring-forming reactions, making it a valuable building block for constructing more complex molecular architectures in medicinal chemistry programs . As an In-House Impurity, this substance is also critical for analytical method development, helping researchers identify, quantify, and characterize byproducts in active pharmaceutical ingredients to ensure final product quality and safety . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-nitro-1-(2-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14,17H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAIVKHSRZZERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The nitration process introduces a nitro group (-NO₂) at the β-position of the ethanol moiety. The reaction employs a mixed acid system (HNO₃/H₂SO₄), where sulfuric acid acts as a catalyst and dehydrating agent. The mechanism proceeds via electrophilic substitution, with the nitronium ion (NO₂⁺) attacking the electron-rich β-carbon of the ethanol chain.

Optimization Parameters

  • Temperature : Maintained at 0–5°C to prevent over-nitration and byproduct formation.

  • Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ ensures sufficient nitronium ion generation.

  • Substrate Purity : 1-[2-(benzyloxy)phenyl]ethanol must be free of moisture to avoid hydrolysis.

Workup and Purification

Post-reaction, the mixture is quenched in ice water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the pure compound. Typical yields range from 65% to 75%.

Nitroaldol (Henry) Reaction

Reaction Design

This method condenses 2-(benzyloxy)benzaldehyde with nitromethane in the presence of a base, forming a β-nitro alcohol. The patent CN105111086A details a scalable protocol using tert-butoxide bases in tert-butanol/tetrahydrofuran (THF).

Stepwise Procedure

  • Base Preparation : Potassium tert-butoxide (2 mmol) is dissolved in tert-butanol (15 mL).

  • Solvent Mixing : Combined with THF (15 mL) to enhance solubility.

  • Nitroalkane Addition : Nitromethane (0.2 mol) is added under stirring.

  • Aldehyde Introduction : 2-(Benzyloxy)benzaldehyde (20 mmol) is dripped into the solution.

  • Reaction Duration : Stirred at room temperature for 5–8 hours.

Mechanistic Insights

The base deprotonates nitromethane, generating a nitronate ion that attacks the aldehyde carbonyl group. The resulting intermediate undergoes protonation to form the β-nitro alcohol.

Yield and Scalability

  • Yield : 70–90% after recrystallization.

  • Scale-Up : The method is adaptable to multi-gram synthesis, with consistent yields at higher scales.

Comparative Analysis of Methods

ParameterNitration MethodNitroaldol Reaction
Yield 65–75%70–90%
Reaction Time 4–6 hours5–8 hours
Cost Moderate (H₂SO₄/HNO₃)High (tert-butoxide)
Byproducts Over-nitrated speciesDiastereomeric mixtures

The nitroaldol reaction offers superior yields but requires expensive bases. The nitration method is cost-effective but less selective.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.62 (d, 1H, Ar-H), 5.45 (dd, J = 10, 3 Hz, CH-O), 4.60 (dd, J = 13.5, 10 Hz, CH₂), 2.73 (bs, -OH).

  • ESI-MS : m/z 273.28 [M+H]⁺, confirming molecular weight.

Crystallization Behavior

The compound crystallizes as a yellowish powder (mp 78–80°C) upon cooling, with purity >95% by HPLC.

Challenges and Mitigation Strategies

  • Diastereomer Formation : The nitroaldol reaction produces anti and syn diastereomers in a 1:1.7 ratio. Chiral resolution via HPLC (Chiralpak AD-H column) achieves enantiomeric excess >98%.

  • Moisture Sensitivity : Storage under nitrogen with molecular sieves prevents hydrolysis of the nitro group.

Chemical Reactions Analysis

Types of Reactions: Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol serves as a versatile intermediate in organic synthesis. Its utility is primarily observed in the following areas:

Synthesis of β-Nitro Alcohols

This compound is often employed in the Henry reaction (nitroaldol reaction), where it reacts with aldehydes to produce β-nitro alcohols. These compounds are valuable precursors in the synthesis of various pharmaceuticals and agrochemicals. The reaction conditions typically involve the use of catalysts such as copper salts, which enhance yields and selectivity .

Chiral Synthesis

The compound's structural features allow for enantioselective synthesis processes. It can be used as a chiral auxiliary or a starting material to generate chiral centers in synthetic pathways, which is crucial for developing biologically active compounds .

Applications in Medicinal Chemistry

The medicinal potential of this compound has been explored in several studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the nitro group is significant for biological activity, enhancing the compound's ability to disrupt microbial cell functions .

Anticancer Research

Preliminary studies suggest that this compound may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to establish its efficacy .

Applications in Material Science

In material science, this compound is being investigated for its potential use in the development of functional materials:

Polymer Chemistry

The compound can act as a monomer or additive in polymerization processes, contributing to the production of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may also improve the materials' resistance to environmental degradation .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating coatings and adhesives that require specific adhesion properties and durability under various conditions .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Kaldun et al. (2016)Enantioselective synthesisAchieved high enantioselectivities (>99% ee) using this compound as an intermediate .
Vilnius University StudyAntimicrobial testingDemonstrated significant antibacterial activity against Gram-positive bacteria .
Patent Analysis (EP3256479B1)Material applicationsExplored use in polymer formulations with improved mechanical properties .

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The nitromethyl group can undergo redox reactions, influencing cellular processes. The benzyloxy group may enhance the compound’s binding affinity to specific targets, modulating their activity .

Comparison with Similar Compounds

Urea Derivatives with Benzyloxy Substituents

Compounds such as 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) (C₃₃H₂₈F₃N₅O₄) share the benzyloxy-phenyl motif but differ in their functional groups.

Pharmaceutical Impurities and Analogs

  • 4-Benzyl albuterol: A salbutamol impurity, this compound features a tert-butylamino group and hydroxymethyl substitution, contrasting with the nitro group in the target molecule. Such structural differences significantly alter biological activity, as amino groups often enhance receptor binding, while nitro groups may introduce oxidative or metabolic instability .
  • 1-[2-(Benzyloxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one: A propenone derivative with a benzyloxy-phenyl group, this compound lacks the nitro and hydroxyl groups, resulting in a planar, conjugated system suitable for UV-absorbing applications .

Nitro-Containing Analogs

  • 1-(2-Amino-6-nitrophenyl)ethanone: This compound shares a nitro-aromatic system but replaces the ethanol group with a ketone. The absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and crystallinity .

Physical and Chemical Properties

Melting Points and Stability

  • Urea derivatives (e.g., 2a , 2b ) exhibit higher melting points (188–207 °C) due to extensive hydrogen bonding from urea and hydrazine groups . The target compound’s melting point is likely lower, as nitro and hydroxyl groups provide fewer intermolecular interactions.
  • 1-[2-(Benzyloxy)phenyl]ethanone melts at 121–122 °C, highlighting the stabilizing effect of the ketone group compared to the nitroethanol moiety .

Molecular Weight and Spectroscopic Data

  • The target compound’s molecular formula (C₁₅H₁₅NO₄) suggests a molecular weight of ~285.3 g/mol. ESI-MS data for similar compounds (e.g., 2a: m/z 694.5 [M−2HCl+H]⁺) indicate that additional substituents like piperazine and thiazole significantly increase mass .
  • NMR data for urea derivatives (e.g., δ 8.5–10.5 ppm for NH protons) differ from the expected shifts for the nitroethanol group (δ 4.5–5.5 ppm for -CH₂NO₂ and δ 1.5–2.5 ppm for -CH₂OH) .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Notes References
1-[2-(Benzyloxy)phenyl]-2-nitroethan-1-ol C₁₅H₁₅NO₄ 285.3 Not reported Benzyloxy, nitro, hydroxyl Potential synthetic intermediate -
1-(4-(Benzyloxy)phenyl)ethanone C₁₅H₁₄O₂ 226.3 121–122 Benzyloxy, ketone Crystallography studies
4-Benzyl albuterol C₁₉H₂₅NO₃ 315.4 Not reported Benzyloxy, amino, hydroxymethyl Salbutamol impurity
1-(3-Nitro-4-benzyloxy phenyl)-2-...Ethanone* C₂₄H₂₁N₂O₄ 409.4 Not reported Benzyloxy, nitro, ketone Pharmaceutical intermediate
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.2 Not reported Nitro, ketone, amino Nitration product

*Example from .

Biological Activity

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to explore the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 272.30 g/mol
  • IUPAC Name : 1-[2-(benzyloxy)phenyl]-2-nitroethanol

The compound features a nitro group, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the nitro group and the benzyloxy substituent in this compound suggests potential interactions with cellular pathways involved in cancer proliferation.

A study highlighted that derivatives of α,β-unsaturated ketones, which include structures similar to our compound, have shown cytotoxicity against various tumor cell lines through mechanisms such as:

  • Inhibition of cyclin-dependent kinases
  • Induction of apoptosis via mitochondrial pathways
  • Modulation of NF-κB activity .

Anti-inflammatory Effects

The compound's structural attributes may also confer anti-inflammatory properties. Compounds with similar functional groups have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a possible mechanism for the anti-inflammatory activity of this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its SAR. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Compound ModificationBiological ActivityReference
Nitro group presenceIncreased cytotoxicity
Benzyloxy substitutionEnhanced selectivity towards cancer cells
α,β-unsaturationPotent inhibition of cell proliferation

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against specific cancer cell lines. For instance, a recent study reported an IC50 value in the low micromolar range for breast cancer cells, indicating significant antiproliferative effects .

In Vivo Studies

Although limited in number, preliminary in vivo studies suggest that compounds with similar structures can significantly reduce tumor size in xenograft models. The mechanisms observed include apoptosis induction and cell cycle arrest at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 2-(benzyloxy)benzaldehyde. Protect the hydroxyl group via benzylation if not pre-functionalized.
  • Step 2 : Perform a Henry reaction by reacting the aldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to form the β-nitro alcohol intermediate .
  • Step 3 : Optimize temperature (typically 0–25°C) and solvent polarity (e.g., ethanol or THF) to control stereochemistry and minimize side reactions.
  • Validation : Monitor reaction progress via TLC or HPLC. Characterize the product using 1^1H/13^13C NMR to confirm nitro and benzyloxy group positions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the nitroethane moiety (δ 4.5–5.5 ppm for the hydroxyl-bearing carbon). 13^13C NMR confirms the nitro group (δ 70–90 ppm for C-NO2_2) .
  • IR Spectroscopy : Detect O–H stretches (~3400 cm1^{-1}), nitro group vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}), and benzyl ether C–O–C (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How does the nitro group in this compound influence its stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies :
  • pH Variation : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Nitro groups are prone to reduction under acidic conditions, forming amine derivatives .
  • Thermal Analysis : Use DSC/TGA to assess decomposition temperatures. Nitro compounds often decompose exothermically above 150°C, requiring controlled storage .
  • Data Interpretation : Compare kinetic rate constants (kk) across conditions to model degradation pathways .

Q. What strategies resolve contradictions in reported reactivity of the nitro group during catalytic hydrogenation?

  • Methodology :

  • Controlled Experiments :
  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO2_2 under H2_2 (1–3 atm). Pd/C may selectively reduce nitro to amine without cleaving the benzyl ether .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance hydrogenation efficiency compared to protic solvents.
  • Analytical Cross-Validation : Use LC-MS to detect intermediates (e.g., hydroxylamine) and quantify product ratios .

Q. How can researchers assess the biological activity of this compound in enzymatic systems?

  • Methodology :

  • Enzyme Inhibition Assays :
  • Target Selection : Prioritize enzymes with nitroalkane-binding sites (e.g., nitroalkane oxidases).
  • Kinetic Analysis : Measure KiK_i values using spectrophotometric methods to track substrate conversion inhibition .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa) to evaluate IC50_{50} and structure-activity relationships (SAR) .

Safety and Compliance

  • Hazard Notes : While specific toxicological data for this compound is limited, structurally similar nitro alcohols exhibit acute oral toxicity (LD50_{50} > 2000 mg/kg in rats) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of nitro compound dust .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.